Cas no 1263285-65-9 (Methyl 7-bromo-2H-chromene-3-carboxylate)

Methyl 7-bromo-2H-chromene-3-carboxylate is a brominated chromene derivative with a methyl ester functional group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmacologically active molecules. The presence of the bromine substituent at the 7-position enhances its reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester group offers versatility for hydrolysis or transesterification, enabling downstream modifications. Its well-defined structure and stability make it suitable for applications in medicinal chemistry and material science research. The compound is typically characterized by NMR and HPLC for purity verification.
Methyl 7-bromo-2H-chromene-3-carboxylate structure
1263285-65-9 structure
Product Name:Methyl 7-bromo-2H-chromene-3-carboxylate
CAS No:1263285-65-9
MF:C11H9BrO3
MW:269.091362714767
CID:1026638
PubChem ID:46835559
Update Time:2025-06-09

Methyl 7-bromo-2H-chromene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 7-bromo-2H-chromene-3-carboxylate
    • A23936
    • Methyl7-bromo-2H-chromene-3-carboxylate
    • 1263285-65-9
    • Methyl 7-bromo-2H-1-benzopyran-3-carboxylate
    • DB-001060
    • AKOS015851376
    • DTXSID30676474
    • AM20020349
    • G82809
    • MDL: MFCD12965038
    • Inchi: 1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3
    • InChI Key: WDRUUWPEQBSXRD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C=C(C(=O)OC)COC=2C=1

Computed Properties

  • Exact Mass: 267.97351g/mol
  • Monoisotopic Mass: 267.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.5Ų

Methyl 7-bromo-2H-chromene-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449041605-1g
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
1g
400.00 USD 2021-05-31
Chemenu
CM162630-1g
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
1g
$384 2021-06-17
Chemenu
CM162630-1g
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
1g
$373 2022-06-13
A2B Chem LLC
AD30023-100mg
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
100mg
$59.00 2024-04-20
A2B Chem LLC
AD30023-250mg
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
250mg
$99.00 2024-04-20
A2B Chem LLC
AD30023-1g
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
1g
$266.00 2024-04-20
Ambeed
A536674-100mg
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
100mg
$75.0 2024-04-25
Ambeed
A536674-250mg
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
250mg
$126.0 2024-04-25
Ambeed
A536674-1g
Methyl 7-bromo-2H-chromene-3-carboxylate
1263285-65-9 95%
1g
$339.0 2024-04-25

Methyl 7-bromo-2H-chromene-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1263285-65-9)Methyl 7-bromo-2H-chromene-3-carboxylate
Order Number:A23936
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):305.0
Email:sales@amadischem.com

Additional information on Methyl 7-bromo-2H-chromene-3-carboxylate

Methyl 7-bromo-2H-chromene-3-carboxylate (CAS No. 1263285-65-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 7-bromo-2H-chromene-3-carboxylate (CAS No. 1263285-65-9) is a versatile and highly valuable intermediate in the field of organic synthesis, particularly in the pharmaceutical industry. This compound, characterized by its brominated chromene core, has garnered significant attention due to its utility in the development of various bioactive molecules. The chromene scaffold, a prominent heterocyclic structure, is widely recognized for its role in medicinal chemistry, offering a rich framework for structural diversity and functionalization.

The molecular structure of Methyl 7-bromo-2H-chromene-3-carboxylate consists of a benzopyranone ring system with a bromine substituent at the 7-position and a carboxylate ester group at the 3-position. This specific arrangement not only enhances its reactivity but also makes it an ideal candidate for further derivatization. The presence of the bromine atom allows for nucleophilic aromatic substitution reactions, while the ester group provides a handle for subsequent chemical modifications, such as hydrolysis or transesterification.

In recent years, there has been a surge in research focused on chromene derivatives due to their demonstrated pharmacological properties. These compounds have shown promise as antimicrobial agents, anti-inflammatory agents, and even as potential candidates for treating neurological disorders. The brominated chromenes, in particular, have been extensively studied for their enhanced binding affinity to biological targets, making them attractive for drug design.

One of the most compelling aspects of Methyl 7-bromo-2H-chromene-3-carboxylate is its role in the synthesis of more complex pharmacophores. Researchers have leveraged this intermediate to develop novel molecules with improved pharmacokinetic profiles and reduced side effects. For instance, studies have demonstrated its utility in creating derivatives with enhanced solubility and bioavailability, which are critical factors in drug development.

The pharmaceutical industry has also explored the use of Methyl 7-bromo-2H-chromene-3-carboxylate in the development of targeted therapies. Its ability to undergo selective functionalization has made it a valuable tool for creating molecules that interact specifically with disease-causing proteins or enzymes. This precision is particularly important in oncology, where small molecule inhibitors are designed to disrupt cancer cell signaling pathways.

Moreover, the synthesis of Methyl 7-bromo-2H-chromene-3-carboxylate itself is an area of active research. Recent advancements in synthetic methodologies have led to more efficient and scalable production processes. These improvements have not only reduced costs but also minimized waste, aligning with the growing emphasis on sustainable chemistry. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly instrumental in facilitating the construction of the chromene core.

The applications of Methyl 7-bromo-2H-chromene-3-carboxylate extend beyond pharmaceuticals into other areas of chemical research. For example, chemists have utilized this compound as a building block for materials science applications, including the development of organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties of chromene derivatives make them suitable for these advanced materials, where precise control over molecular structure is essential.

In conclusion, Methyl 7-bromo-2H-chromene-3-carboxylate (CAS No. 1263285-65-9) represents a cornerstone in modern synthetic chemistry and pharmaceutical research. Its versatility as an intermediate has enabled the creation of numerous bioactive molecules with potential therapeutic applications. As research continues to uncover new uses and refine synthetic techniques, this compound is poised to remain a critical component in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1263285-65-9)Methyl 7-bromo-2H-chromene-3-carboxylate
A23936
Purity:99%
Quantity:1g
Price ($):305.0
Email